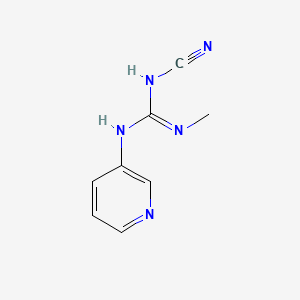

Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- is a compound that belongs to the class of guanidines, which are known for their high basicity and ability to form stable complexes with various molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach includes the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .

Industrial Production Methods

Industrial production methods for guanidines often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This method provides a convenient and efficient route to obtain N,N’-disubstituted guanidines.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include scandium (III) triflate, lanthanide amides, and ytterbium triflate . The reactions are typically carried out under mild conditions in water or solvent-free environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamides in the presence of scandium (III) triflate yields N,N’-disubstituted guanidines .

Scientific Research Applications

Guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of nicotinamide phosphoribosyl transferase and NF-κB signaling . Additionally, it can interact with potassium channels, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

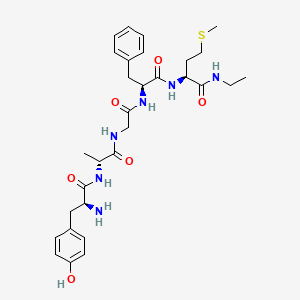

Similar compounds to guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- include:

N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine: An anti-tumor agent.

Pinacidil: A potassium channel opener used as an anti-hypertensive agent.

Cimetidine: A histamine-II receptor antagonist used in the treatment of ulcers.

Uniqueness

What sets guanidine, 2-cyano-1-methyl-3-(3-pyridyl)- apart from these similar compounds is its unique combination of a cyano group and a pyridyl group, which contributes to its distinct chemical properties and biological activities .

Properties

CAS No. |

67026-33-9 |

|---|---|

Molecular Formula |

C8H9N5 |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-cyano-2-methyl-3-pyridin-3-ylguanidine |

InChI |

InChI=1S/C8H9N5/c1-10-8(12-6-9)13-7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13) |

InChI Key |

XQVLSVGTENBRFH-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(NC#N)NC1=CN=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)

![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)

![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)